4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
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Overview
Description
“4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate” is a complex organic compound that features multiple functional groups, including chlorophenyl, oxobutan, dioxo, and isoindolyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate” typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 4-chlorophenylacetic acid, and other intermediates. Common synthetic routes could involve:
Aldol Condensation: Combining 4-chlorobenzaldehyde with an appropriate ketone to form an intermediate.
Esterification: Reacting the intermediate with 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxobutan group makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential pharmacological properties. The presence of chlorophenyl and isoindolyl groups suggests possible activity as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In industry, the compound might find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl benzoate
- 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
The uniqueness of “4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C31H27Cl2NO5 |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
[4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl] 4-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C31H27Cl2NO5/c32-17-16-27(28(35)20-6-11-23(33)12-7-20)39-31(38)21-8-13-24(14-9-21)34-29(36)25-15-10-22(18-26(25)30(34)37)19-4-2-1-3-5-19/h1-9,11-14,22,25-27H,10,15-18H2 |
InChI Key |
WVFPBCISKAFBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)OC(CCCl)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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